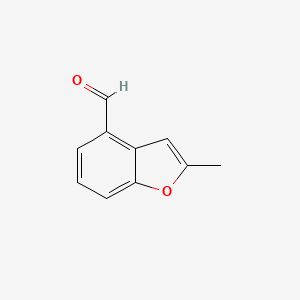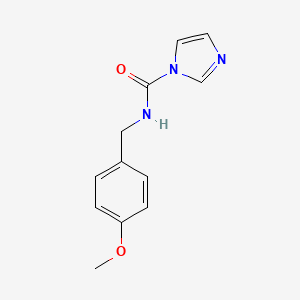![molecular formula C13H9Cl2N3 B8800686 N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine CAS No. 917974-36-8](/img/structure/B8800686.png)
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of 1,2-phenylenediamine with 3,4-dichlorobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .
科学的研究の応用
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: Research has shown potential anticancer properties, and it is being investigated for use in chemotherapy.
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tubulin polymerization, disrupting cell division and leading to cell death. This mechanism is particularly relevant in its anticancer and antiparasitic activities .
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
3,4-Dichloroaniline: A related compound used in the synthesis of various chemicals.
Albendazole: A benzimidazole derivative used as an antiparasitic drug.
Uniqueness
N-(3,4-Dichlorophenyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the benzimidazole ring and the dichloroaniline moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
CAS番号 |
917974-36-8 |
|---|---|
分子式 |
C13H9Cl2N3 |
分子量 |
278.13 g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C13H9Cl2N3/c14-9-6-5-8(7-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H2,16,17,18) |
InChIキー |
WJMDSPCWFQLKIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-Pyrrolidinecarboxylic acid, 2-cyano-4-[(triphenylmethyl)thio]-, (4-nitrophenyl)methyl ester, (2S-cis)- (9CI)](/img/structure/B8800682.png)

